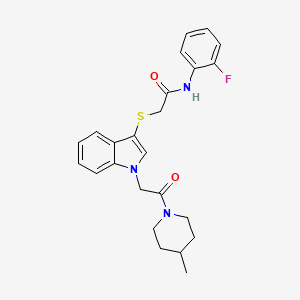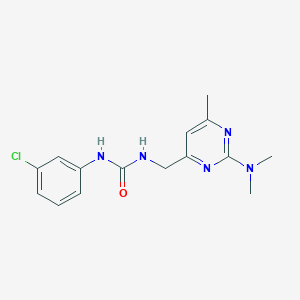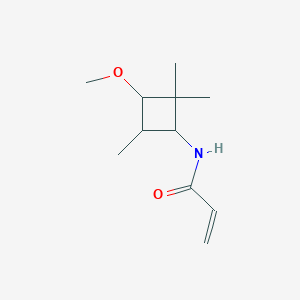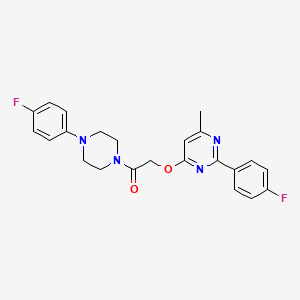![molecular formula C19H29N5O3 B2669717 9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-42-2](/img/structure/B2669717.png)
9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of purine derivatives, which are known for their diverse biological potential. The purine ring system is a bicyclic aromatic compound that consists of a pyrimidine ring fused to an imidazole ring .
Chemical Reactions Analysis
Purine derivatives can participate in a variety of chemical reactions, often involving the substitution of the various groups attached to the purine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Purine derivatives can have a wide range of properties, from being highly polar and soluble in water to being nonpolar and soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regioselective Synthesis : This compound's synthesis involves regioselective processes. One study details the synthesis of related heterocycles, demonstrating the compound's potential as a precursor in organic chemistry (Majumdar et al., 2001).
Tautomerism in Purines and Pyrimidines : Research on the tautomerism of purines and pyrimidines, including similar compounds, provides insights into their chemical behavior, important for understanding their potential applications (Shugar & Kierdaszuk, 1985).
Biological and Medicinal Research
Potential Anticancer Agents : Certain derivatives show promising anti-proliferative properties against cancer cell lines, suggesting potential medicinal applications (Mulakayala et al., 2012).
Anti-Inflammatory Activity : Some analogs based on similar ring systems exhibit anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders (Kaminski et al., 1989).
Structural and Crystallographic Studies
X-ray Crystal Structure Analysis : Studies involving X-ray crystallography of similar compounds provide valuable information on molecular structure, aiding in the design of new drugs and materials (Cetina et al., 2004).
Diverse Conformations in Crystal Structure : Investigations into the crystal structures of related compounds reveal diverse conformations, crucial for understanding molecular interactions and stability (Wang et al., 2011).
Potential Enzyme Inhibition
Adenosine Deaminase Inhibitors : Syntheses of related compounds as adenosine deaminase inhibitors suggest a role in enzyme inhibition, which could be crucial for developing new therapeutic agents (Schaeffer et al., 1964).
Photolyase Function in DNA Repair : Studies on DNA photolyase, which repairs DNA damaged by UV radiation, involve similar pyrimidine compounds. Understanding this process is significant for developing treatments against UV-induced DNA damage (Sancar, 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-13-11-23(14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(9-10-27-3)19(26)21(16)2/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVVBUDRZHJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
![4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2669637.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)



![3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2669648.png)

![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)


![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)